4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide
Overview
Description
4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide is a compound of significant interest in the field of medicinal chemistry The presence of the difluoromethyl group in its structure enhances its metabolic stability and lipophilicity, making it a valuable candidate for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp^2)–H bonds has been accomplished using Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-based methods to transfer the CF2H group to C(sp^2) sites in both stoichiometric and catalytic modes . The formation of X–CF2H bonds, where X is oxygen, nitrogen, or sulfur, can be conventionally achieved upon reaction with ClCF2H . Recent advancements have also introduced novel non-ozone depleting difluorocarbene reagents for X–H insertion .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and lipophilicity make it suitable for studying biological processes and interactions.
Medicine: Its potential as a drug candidate is being explored due to its favorable pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyridines and pyrimidines, such as:
- 4-(Difluoromethyl)pyridine
- 2,3-Dihydroxypyridine-5-carboxamide
- Difluoromethylornithine (DFMO)
Uniqueness
4-(Difluoromethyl)-2,3-dihydroxypyridine-5-carboxamide is unique due to its specific combination of functional groups, which confer enhanced stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-(difluoromethyl)-5-hydroxy-6-oxo-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-5(9)3-2(6(10)13)1-11-7(14)4(3)12/h1,5,12H,(H2,10,13)(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEXNCNMUWPSAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)O)C(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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